Benzyl isovalerate
Overview
Description
Benzyl isovalerate is a flavor compound that can be synthesized using isovaleric acid and benzyl chloride as starting materials. The synthesis process involves the use of a strongly acidic cation exchange resin as a catalyst. This method has been shown to be effective, with the catalyst demonstrating good reusability after multiple cycles of the reaction .
Synthesis Analysis
The synthesis of benzyl isovalerate is a green chemistry approach that utilizes readily available starting materials and a reusable catalyst. The reaction conditions, such as the dosage of the catalyst, the molar ratio of benzyl chloride to isovaleric acid, reaction time, and temperature, have been optimized to achieve a high yield of the desired product. The catalyst's reusability indicates a sustainable process, which is an important consideration in industrial applications .
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of benzyl isovalerate, they do provide insights into the structure of related compounds. For example, benzvalene, a valence isomer of benzene, has been extensively studied and is known for its highly reactive double bond due to interactions between the σ system and the double bond . This reactivity is relevant to the synthesis of benzyl isovalerate, as the benzyl component may exhibit similar reactivity patterns.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving benzvalene, which is a structurally related compound to benzyl isovalerate. Benzvalene reacts with numerous electrophiles due to its high-lying HOMO, and the attack usually takes place at the double bond. The reactions can involve zwitterionic intermediates and undergo rearrangements, such as the Wagner-Meerwein rearrangement . These insights into the reactivity of benzvalene can provide a foundation for understanding the chemical behavior of benzyl isovalerate, although the specific reactions of benzyl isovalerate are not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl isovalerate are not directly discussed in the provided papers. However, the synthesis paper implies that the compound is stable enough to be isolated and characterized, suggesting that it has a reasonable shelf life for use as a flavoring agent. The reactivity of related compounds like benzvalene indicates that benzyl isovalerate may also be reactive towards electron-deficient substrates, which could be relevant for further functionalization or use in synthesis .
Scientific Research Applications
Green Synthesis of Flavor Benzyl Carboxylate : Benzyl carboxylate, synthesized using isovaleric acid and benzyl chloride, has applications in flavoring. This synthesis process uses a strong acidic cation exchange resin as a catalyst, demonstrating good reusability and potential for industrial flavor production (Li Shan-ji, 2010).
Biocompatible Nanoparticles for Drug Delivery : Chitosan nanoparticles have been used as a carrier for Benzyl Isothiocyanate, enhancing its solubility and stability. This application is significant in the pharmaceutical field for controlled drug delivery, showing promise for therapeutic applications due to improved biosafety and antimicrobial activity (Uppal et al., 2018).
Local Anesthetic Properties : Benzyl alcohol has been studied for its effectiveness as a local anesthetic, providing prolonged cutaneous anesthesia. Its less painful injection compared to lidocaine with epinephrine suggests potential as an alternative anesthetic agent (Wilson & Martin, 1999).
Subcutaneous Absorption Kinetics : Research on Benzyl alcohol's subcutaneous drug absorption kinetics in rats indicates its potential as a pharmaceutical adjuvant due to its high lipid-water partition coefficient and relatively non-toxic local anesthetic properties (Ballard & Menczel, 1967).
Protein Labeling in Chemical Biology : Benzyl-isothiocyanate-activated fluorescent dyes have been developed for specific labeling of biomolecules, useful in target discovery and diagnostics in medicinal chemistry and chemical biology (Petri et al., 2020).
Antiproliferative Effects on Cancer Cells : Studies on Benzyl isothiocyanate have shown its ability to inhibit cell proliferation and induce cell cycle arrest in cancer cells, suggesting its potential role in cancer treatment (Visanji et al., 2004).
Antimicrobial Activity : Benzyl Isothiocyanate exhibits significant antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), underscoring its potential as an antibacterial agent (Dias et al., 2014).
Renewable Production of Benzyl Alcohol : Engineering Escherichia coli for the biosynthesis of benzyl alcohol from glucose, through a non-natural pathway, highlights its potential for renewable chemical production in industries such as pharmaceuticals and cosmetics (Pugh et al., 2015).
Toxicity in Neonatal Units : The use of benzyl alcohol as a preservative in multiple-dose vials has been linked to severe metabolic acidosis and other health issues in very low-birth-weight infants, raising concerns about its safety in medical applications (Kauffman, 1983).
properties
IUPAC Name |
benzyl 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)8-12(13)14-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJKZICIMIWFCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047603 | |
Record name | Benzyl 3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a powerful, fruity, apple odour | |
Record name | Benzyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/755/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
116.00 °C. @ 9.00 mm Hg | |
Record name | Benzyl 3-methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032043 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; poorly soluble in glycerol, propylene glycol; soluble in oils, miscible at room temperature (in ethanol) | |
Record name | Benzyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/755/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.981-0.989 | |
Record name | Benzyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/755/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Benzyl isovalerate | |
CAS RN |
103-38-8 | |
Record name | Benzyl isovalerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl isovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl isovalerate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46124 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 3-methyl-, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl 3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl isovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL ISOVALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87UKH01DMA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Benzyl 3-methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032043 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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